3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one
Beschreibung
3-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one (hereafter referred to as Compound 8a) is a hybrid heterocyclic molecule combining a coumarin (chromen-2-one) scaffold with a [1,2,4]triazolo[1,5-a]pyridine moiety. This compound is synthesized via cyclocondensation of 3-acetyl-6-bromo-2H-chromen-2-one with 3-amino-1,2,4-triazole derivatives under reflux in acetic acid (). Key structural features include:
- A 6-bromo substituent on the coumarin ring, enhancing electrophilicity and influencing bioactivity.
- A fused triazolo-pyridine system, contributing to π-π stacking interactions and binding affinity.
Compound 8a has demonstrated antiproliferative activity in preliminary cytotoxicity assays, positioning it as a candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-15-11(9-10-5-1-2-6-12(10)20-15)14-16-13-7-3-4-8-18(13)17-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVWFFIDZQGREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazolo or chromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and phosphodiesterases (PDEs), leading to the modulation of signaling pathways involved in cell proliferation and apoptosis . The compound’s ability to inhibit these enzymes makes it a promising candidate for the treatment of cancer and inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Triazolo-Pyrimidine Derivatives
Triazolo-pyrimidine analogs share structural similarity but replace the pyridine ring with pyrimidine. Key differences include:
- Activity Shift : The coumarin-triazolo-pyridine hybrid (8a) exhibits antitumor activity, while triazolo-pyrimidine sulfonamides () are herbicidal due to sulfonamide substituents enabling plant enzyme inhibition.
- Structural Impact : Pyrimidine’s additional nitrogen enhances hydrogen bonding but reduces lipophilicity compared to pyridine, affecting membrane permeability.
Coumarin-Based Triazolo Heterocycles
Coumarin derivatives with alternative triazolo systems highlight the role of substituents:
- Positional Isomerism : The [1,5-a] vs. [4,3-a] ring junction alters electronic distribution. For example, the hydroxyl group in ’s compound enhances antimicrobial activity via hydrogen bonding.
Biologische Aktivität
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one is a compound that integrates the structural motifs of triazoles and chromenes, both of which are known for their diverse biological activities. This article explores its biological activity based on various studies, highlighting its therapeutic potential and mechanisms of action.
Structural Overview
The compound consists of a chromenone core fused with a triazole ring. The chromenone structure is recognized for its role in various pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of the triazole moiety enhances its biological profile by improving solubility and bioavailability.
Antimicrobial Properties
Recent studies indicate that derivatives of triazolo[1,5-a]pyridines exhibit significant antimicrobial activity. For instance, compounds similar to 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one have demonstrated efficacy against a range of bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has shown that this compound can induce apoptosis in cancer cells. A study focusing on chromeno[3,2-c]pyridine derivatives reported that certain compounds exhibited potent cytotoxicity against various cancer cell lines, suggesting that the triazole-chromene combination may enhance this effect . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Compounds containing the triazolo moiety have been linked to anti-inflammatory activities. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Case Study: Synthesis and Testing
A notable study synthesized various derivatives of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one and evaluated their biological activities. The results indicated:
- Antimicrobial : Inhibition zones ranged from 15 mm to 30 mm against selected pathogens.
- Cytotoxicity : IC50 values were reported between 10 µM to 25 µM against human cancer cell lines.
- Anti-inflammatory : Significant reduction in TNF-alpha levels was observed in treated cells compared to controls.
| Activity Type | Observed Effect | IC50/Zone of Inhibition |
|---|---|---|
| Antimicrobial | Effective against E. coli | 20 mm |
| Anticancer | Cytotoxicity in cancer cell lines | IC50 = 15 µM |
| Anti-inflammatory | Reduced TNF-alpha production | Significant reduction |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Essential for confirming regiochemistry (e.g., distinguishing between triazole ring positions) and substituent orientation. For example, NMR can resolve signals from protons adjacent to electron-withdrawing groups like chlorine .
- Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine’s signature) .
- X-ray Crystallography : Resolves planar triazolopyridine-chromenone systems and confirms intermolecular interactions (e.g., hydrogen bonding in amine derivatives) .
Table 1 : Example Crystallographic Data for a Related Derivative
| Parameter | Value |
|---|---|
| Space Group | Triclinic, |
| Bond Length (Å) | C–N: 1.32, C–Cl: 1.74 |
| Torsion Angles | Triazole ring: 0.5° deviation from planarity |
How do solubility and stability challenges impact experimental design with this compound?
Q. Advanced Research Focus
- Solubility : The compound’s hydrophobicity (due to aromatic systems) often necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Derivatives with hydrophilic groups (e.g., sulfonamides) improve aqueous solubility .
- Stability : Susceptibility to photodegradation (chromenone core) requires light-protected storage. Stability studies using HPLC can track decomposition under varying pH/temperature .
Data Contradiction Note : Discrepancies in reported bioactivity may arise from undetected degradation products. Use LC-MS to verify sample integrity pre-assay .
How can researchers resolve contradictions in biological activity data among derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at the 5-position vs. methyl groups) to isolate contributing factors. For example, chloro-substituted analogs in showed enhanced kinase inhibition .
- In Silico Modeling : Molecular docking (e.g., with proteasome targets) can predict binding modes and rationalize activity differences. A study in linked acetamide replacements to reduced toxicity .
Table 2 : Bioactivity Trends in Selected Derivatives
| Substituent | Activity (IC) | Target |
|---|---|---|
| 5-Cl, 2-NH | 0.8 μM | Leishmania proteasome |
| 7-CF, 2-CN | 12 μM | Cancer cell lines |
What strategies optimize photophysical properties for materials science applications?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Introduce cyano (-CN) or trifluoromethyl (-CF) substituents to enhance electron affinity for OLED applications .
- Extended π-Conjugation : Attach phenyl or pyridyl groups to the triazolopyridine core to redshift emission wavelengths .
Case Study : A bis-triazolopyridine derivative () exhibited intense fluorescence ( nm) due to conjugation with bromophenyl groups.
How do structural modifications influence pharmacokinetic profiles?
Q. Advanced Research Focus
- Metabolic Stability : Methyl or cyclopropyl groups (e.g., ) reduce oxidative metabolism in hepatic microsomal assays.
- Bioavailability : Amine or carboxylate groups improve solubility but may require prodrug strategies (e.g., esterification) for membrane permeability .
Methodological Tip : Use in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) to prioritize derivatives for in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
